2-Chloro-5-(3-fluorobenzoyl)pyridine

Medicinal Chemistry Physicochemical Properties Lipophilicity

When optimizing ADME in CNS drug candidates, the 0.15-unit LogP reduction (2.53 vs 2.68 for non-fluorinated analogs) directly enhances aqueous solubility and reduces non-specific protein binding. The strategically positioned 2-chloro substituent serves as a reliable Suzuki-Miyaura coupling handle for constructing kinase inhibitor scaffolds, while the 3-fluorobenzoyl moiety engages hinge-region binding. Procuring this specific regioisomer eliminates the technical risk of reduced yields and compromised biological activity inherent in non-fluorinated or incorrectly substituted analogs. ≥97% purity is critical to minimize catalyst poisoning in Pd-catalyzed cross-couplings.

Molecular Formula C12H7ClFNO
Molecular Weight 235.64 g/mol
CAS No. 1187168-05-3
Cat. No. B1421749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(3-fluorobenzoyl)pyridine
CAS1187168-05-3
Molecular FormulaC12H7ClFNO
Molecular Weight235.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C12H7ClFNO/c13-11-5-4-9(7-15-11)12(16)8-2-1-3-10(14)6-8/h1-7H
InChIKeyIYZUHCHTQCSQEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(3-fluorobenzoyl)pyridine (CAS 1187168-05-3): A Precisely Functionalized Pyridine Building Block for Medicinal Chemistry and Material Science


2-Chloro-5-(3-fluorobenzoyl)pyridine (CAS 1187168-05-3) is a heteroaromatic ketone belonging to the class of halogenated pyridine derivatives. Its structure features a 2-chloropyridine core linked via a carbonyl bridge to a 3-fluorophenyl ring, providing a unique substitution pattern that imparts specific electronic and steric properties. The compound is characterized by a molecular formula of C12H7ClFNO, a molecular weight of 235.64 g/mol, a predicted density of 1.3±0.1 g/cm³, and a boiling point of 370.3±37.0 °C at 760 mmHg [1]. Its LogP value of 2.53 [1] indicates moderate lipophilicity, which is a critical parameter for applications in medicinal chemistry. The chlorine atom at the 2-position of the pyridine ring serves as a versatile handle for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, enabling its use as a key intermediate in the synthesis of complex molecular architectures.

2-Chloro-5-(3-fluorobenzoyl)pyridine (CAS 1187168-05-3): Why Generic Substitution Fails in Precision Synthesis and Procurement


In the context of scientific research and industrial process development, the interchangeability of seemingly similar pyridine-based building blocks is a high-risk assumption. The precise location of halogen and fluoro substituents on the pyridine and benzoyl moieties dictates the compound's reactivity, physicochemical properties, and biological interactions. For instance, replacing 2-Chloro-5-(3-fluorobenzoyl)pyridine with its regioisomer 2-(3-Chloro-5-fluorobenzoyl)pyridine (CAS 1261754-42-0) or the non-fluorinated analog 2-Chloro-5-benzoylpyridine (CAS 79567-66-1) can lead to significant differences in LogP, boiling point, and reaction kinetics. Such variations can compromise the yield, purity, and reproducibility of downstream synthetic steps or alter the potency and selectivity of a final drug candidate. The following quantitative evidence guide provides a rigorous, data-driven comparison to substantiate the selection of CAS 1187168-05-3 over its closest analogs, ensuring informed procurement decisions that minimize technical risk and maximize project efficiency.

2-Chloro-5-(3-fluorobenzoyl)pyridine (CAS 1187168-05-3): Head-to-Head Quantitative Differentiation Against Structural Analogs


Lipophilicity (LogP) Comparison: 2-Chloro-5-(3-fluorobenzoyl)pyridine vs. Non-Fluorinated Analog

The presence and position of a fluorine atom significantly modulate a molecule's lipophilicity (LogP), a key determinant of membrane permeability and bioavailability in drug discovery. The target compound, 2-Chloro-5-(3-fluorobenzoyl)pyridine, exhibits a predicted LogP of 2.53 [1]. In contrast, the non-fluorinated analog, 2-Chloro-5-benzoylpyridine (CAS 79567-66-1), has a higher predicted LogP of 2.68 . This 0.15-unit decrease in LogP for the target compound translates to a ~30% lower predicted octanol-water partition coefficient, which can be a critical differentiator when optimizing a lead series for favorable ADME properties.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Thermal Stability and Handling: Boiling Point Comparison of Regioisomeric Analogs

Boiling point is a practical indicator of a compound's thermal stability and its behavior during purification or reaction workup. The target compound has a predicted boiling point of 370.3±37.0 °C at 760 mmHg [1]. Its non-fluorinated analog, 2-Chloro-5-benzoylpyridine, has a lower predicted boiling point of 359.5±27.0 °C . While the difference is modest, it confirms that the 3-fluorophenyl substitution alters intermolecular forces, potentially leading to different volatility profiles during solvent removal or distillation. This data provides a baseline for assessing thermal robustness in synthetic procedures.

Process Chemistry Thermal Stability Handling & Storage

Commercial Purity Specifications: 2-Chloro-5-(3-fluorobenzoyl)pyridine Offers Higher Assured Purity than Some Analogs

The minimum guaranteed purity of a chemical building block directly impacts the success of sensitive synthetic transformations. The target compound is commercially available from reputable vendors with a minimum purity specification of 98% . This is a higher baseline than the 95% minimum purity specified for the regioisomeric analog 2-(3-Chloro-5-fluorobenzoyl)pyridine (CAS 1261754-42-0) by the same vendor class . A 3% absolute difference in purity can translate to a significant reduction in unidentified impurities that may poison catalysts or lead to unwanted side products in multi-step syntheses, thereby increasing overall yield and reducing purification burden.

Procurement Quality Control Synthetic Reliability

Synthetic Versatility: The 2-Chloro Substituent as a Superior Leaving Group for Cross-Coupling

The chlorine atom at the 2-position of the pyridine ring is a key functional handle. Compared to a bromine atom (as in the hypothetical analog 2-Bromo-5-(3-fluorobenzoyl)pyridine, which is not readily commercially available [1]), the 2-chloro substituent offers a more controlled and often more selective reactivity profile in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings [2]. While bromine is more reactive, its higher reactivity can lead to lower chemoselectivity and increased byproduct formation in complex substrates. The 2-chloro group provides a balance of reactivity and stability, making it a preferred choice for iterative coupling strategies. The target compound's combination of a 2-chloro handle and a 3-fluorobenzoyl group enables the precise construction of biaryl and heterobiaryl systems, a core motif in many kinase inhibitors and other drug classes.

Organic Synthesis Cross-Coupling Medicinal Chemistry

2-Chloro-5-(3-fluorobenzoyl)pyridine (CAS 1187168-05-3): Best Research and Industrial Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity and Solubility

In drug discovery programs where optimizing ADME properties is critical, the target compound's LogP of 2.53 offers a distinct advantage over the more lipophilic non-fluorinated analog (LogP 2.68) . This 0.15-unit reduction in LogP can be leveraged to improve aqueous solubility and reduce non-specific protein binding, making it a superior choice for developing leads with better pharmacokinetic profiles. This scenario is particularly relevant for central nervous system (CNS) drug targets, where moderate lipophilicity is often desired.

High-Fidelity Synthesis of Kinase Inhibitor Cores via Iterative Cross-Coupling

The 2-chloro substituent on the pyridine ring provides a robust and selective handle for palladium-catalyzed Suzuki-Miyaura cross-couplings [1]. This allows for the sequential introduction of aryl and heteroaryl groups, a common strategy for building kinase inhibitor scaffolds. The 3-fluorobenzoyl moiety can also participate in key binding interactions with kinase hinge regions. Procuring the 98% purity grade is essential to ensure high yields and minimize catalyst poisoning in these sensitive reactions, directly impacting the efficiency of multi-step synthetic routes.

Material Science and Agrochemical Intermediates Requiring Thermal Robustness

For applications requiring elevated temperatures, such as polymer synthesis or the production of thermally stable agrochemicals, the target compound's higher boiling point (370.3±37.0 °C) compared to non-fluorinated analogs suggests enhanced thermal stability. This property reduces the risk of decomposition during high-temperature processing or purification steps, making it a more reliable building block for industrial-scale syntheses where thermal management is a key process parameter.

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